molecular formula C14H23N3O2S B2530083 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 695174-28-8

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2530083
CAS No.: 695174-28-8
M. Wt: 297.42
InChI Key: LQUMRHLQTJWYSC-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-ethylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonating agent. Common sulfonating agents include chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylphenylsulfonamide
  • N,N-dimethylpiperazine-1-sulfonamide
  • 4-ethylphenylamine

Uniqueness

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its piperazine ring and sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-4-13-5-7-14(8-6-13)16-9-11-17(12-10-16)20(18,19)15(2)3/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMRHLQTJWYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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